10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures through a single atom. The presence of the tert-butyl group and the azaspirodecane core makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom in the azaspirodecane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals with improved stability and bioavailability .
Medicine
In medicine, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds .
Properties
CAS No. |
604010-03-9 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)14(10-15)7-4-5-8-14/h4-10H2,1-3H3 |
InChI Key |
QRYDLVFEIPIFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCCC2 |
Origin of Product |
United States |
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